

3-Bromo-N,N-di-p-tolylaniline CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Bromo-N,N-di-p-tolylaniline

Cat. No.: B1524374

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An In-Depth Technical Guide to 3-Bromo-N,N-di-p-tolylaniline

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-N,N-di-p-tolylaniline**, a triarylamine derivative of significant interest in advanced materials science and synthetic chemistry. The document details the compound's core physicochemical properties, outlines established synthetic methodologies for its preparation, discusses its key reactivity, and explores its potential applications, particularly in the field of organic electronics. As a halogenated triarylamine, this molecule serves as a versatile building block for the synthesis of more complex functional materials. This guide is intended to be a foundational resource for researchers engaged in the design and synthesis of novel organic materials and pharmaceutical intermediates.

Compound Identification and Core Properties

3-Bromo-N,N-di-p-tolylaniline is an aromatic amine characterized by a central nitrogen atom bonded to a 3-bromophenyl group and two 4-methylphenyl (p-tolyl) groups. The presence of the bromine atom provides a reactive handle for further functionalization, making it a valuable synthetic intermediate.

Property	Value	Source
Chemical Name	3-Bromo-N,N-di-p-tolylaniline	-
Synonyms	3-Bromo-N,N-bis(4-methylphenyl)benzenamine	[1] [2]
CAS Number	845526-91-2	[1] [2]
Molecular Formula	C ₂₀ H ₁₈ BrN	[1]
Molecular Weight	352.27 g/mol	[3]
Appearance	Expected to be a solid at room temperature	General knowledge
Purity	Commercially available up to 99%	[2]
Storage	Store at 2-8°C	[3]

Strategic Synthesis Methodologies

The construction of the C-N bond to form the tertiary amine is the key step in synthesizing **3-Bromo-N,N-di-p-tolylaniline**. The most prevalent and effective methods for this transformation in academic and industrial laboratories are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The choice between these methods often depends on factors such as catalyst cost, substrate scope, functional group tolerance, and desired reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.^[4] It typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.^[5] For the synthesis of **3-Bromo-N,N-di-p-tolylaniline**, this would involve the cross-coupling of 1,3-dibromobenzene or 3-bromoaniline with di-p-tolylamine. A general protocol is outlined below.

Reaction Scheme: Reactants: 3-bromoaniline and two equivalents of an arylating agent, or 1,3-dibromobenzene and di-p-tolylamine.

Caption: Generalized workflow for Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol (General)

- **Inert Atmosphere:** To an oven-dried Schlenk flask, add the palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.5 equiv.).
- **Reagent Addition:** Evacuate and backfill the flask with an inert gas (e.g., Argon). Add 3-bromoaniline (1.0 equiv.) and di-p-tolylamine (1.1-1.5 equiv.).
- **Solvent Addition:** Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
- **Reaction:** Seal the flask and heat the mixture with vigorous stirring at a temperature between 80-110 °C.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.^[6] While traditionally requiring harsh reaction conditions (high temperatures), modern protocols often employ ligands to facilitate the reaction under milder conditions.^[7]

Reaction Scheme: Reactants: 3-bromoaniline and an arylating agent, or 1,3-dibromobenzene and di-p-tolylamine.

Caption: Generalized workflow for Ullmann condensation.

Step-by-Step Experimental Protocol (General)

- **Setup:** In a reaction vessel, combine 3-bromoaniline (1.0 equiv.), di-p-tolylamine (1.1-1.5 equiv.), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (if used), and a base (e.g., K₂CO₃, 2.0 equiv.).
- **Solvent:** Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- **Reaction:** Heat the mixture under an inert atmosphere at elevated temperatures (typically >120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
- **Work-up and Purification:** Cool the reaction mixture and pour it into water. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Characterization

Detailed experimental characterization data for **3-Bromo-N,N-di-p-tolylaniline** is not extensively available in peer-reviewed literature. However, based on its structure, the following analytical techniques would be essential for its characterization:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR would show characteristic signals for the aromatic protons on the three phenyl rings, as well as the methyl protons of the tolyl groups. ¹³C NMR would provide signals for all unique carbon atoms in the molecule.
- **Mass Spectrometry (MS):** The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
- **Infrared (IR) Spectroscopy:** The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N stretching.
- **Melting Point Analysis:** A sharp melting point would be indicative of high purity.

Reactivity and Potential Applications

The chemical reactivity of **3-Bromo-N,N-di-p-tolylaniline** is dominated by the bromine substituent on the phenyl ring. This C-Br bond can participate in a variety of cross-coupling reactions, making the molecule a valuable building block.

Key Reactivity

- Suzuki Coupling: The bromine atom can be replaced with a variety of organic groups via palladium-catalyzed Suzuki coupling with boronic acids or esters.
- Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis would introduce an alkyne moiety.
- Heck Coupling: The C-Br bond can react with alkenes to form new C-C bonds.
- Buchwald-Hartwig Amination: A second amination can be performed at the bromine position to synthesize more complex nitrogen-containing compounds.
- Lithiation/Grignard Formation: The bromo-group can be converted into an organolithium or Grignard reagent, which can then be reacted with various electrophiles.

Primary Application: Hole-Transporting Materials

Triarylamine derivatives are a cornerstone class of materials in organic electronics due to their excellent hole-transporting properties. These materials are characterized by their ability to be easily oxidized to form stable radical cations, which facilitates the "hopping" of positive charge carriers.

3-Bromo-N,N-di-p-tolylaniline serves as a key intermediate for the synthesis of more complex hole-transporting materials (HTMs) for applications in:

- Organic Light-Emitting Diodes (OLEDs): As a component of the hole transport layer (HTL), these materials facilitate the efficient injection and transport of holes from the anode to the emissive layer.
- Perovskite Solar Cells (PSCs): In PSCs, the HTL is crucial for extracting holes from the perovskite absorber layer and transporting them to the electrode, contributing to high power conversion efficiencies.

The tolyl groups in **3-Bromo-N,N-di-p-tolylaniline** enhance the solubility and film-forming properties of the resulting materials, while the bromo-substituent allows for further molecular engineering to fine-tune the electronic and physical properties of the final HTM.

Safety and Handling

Detailed toxicological data for **3-Bromo-N,N-di-p-tolylaniline** is not readily available. As with any laboratory chemical, appropriate safety precautions should be taken.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Consult the Material Safety Data Sheet (MSDS) from the supplier for specific safety and handling information.

Conclusion

3-Bromo-N,N-di-p-tolylaniline is a valuable synthetic intermediate with significant potential, particularly in the development of advanced materials for organic electronics. Its synthesis can be reliably achieved through established cross-coupling methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. The presence of a reactive bromine handle allows for a wide range of subsequent chemical modifications, making it a versatile platform for the design of novel functional molecules. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and utilize this compound in their research endeavors.

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